

2-Chloro-3-nitroquinolin-4-amine molecular structure

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Compound of Interest

Compound Name: 2-Chloro-3-nitroquinolin-4-amine

CAS No.: 132521-67-6

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An In-depth Technical Guide to the Molecular Structure and Applications of **2-Chloro-3-nitroquinolin-4-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-chloro-3-nitroquinolin-4-amine**, a quinoline derivative of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a critical class of heterocyclic compounds that are fundamental to the development of numerous therapeutic agents. The quinoline ring system is a key pharmacophore found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. These activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for

extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents onto the quinoline core can significantly modulate its physicochemical properties and biological targets, making it a privileged structure in drug discovery.

Physicochemical Properties of 2-Chloro-3-nitroquinolin-4-amine

2-Chloro-3-nitroquinolin-4-amine is a synthetic quinoline derivative characterized by the presence of a chloro, a nitro, and an amine group attached to the quinoline core. These functional groups play a crucial role in defining its chemical reactivity and potential biological activity.

Property	Value	Source
Molecular Formula	C ₉ H ₆ ClN ₃ O ₂	
Molecular Weight	223.62 g/mol	
Appearance	Yellow solid	
Melting Point	238-240 °C	
Solubility	Soluble in DMSO and DMF	

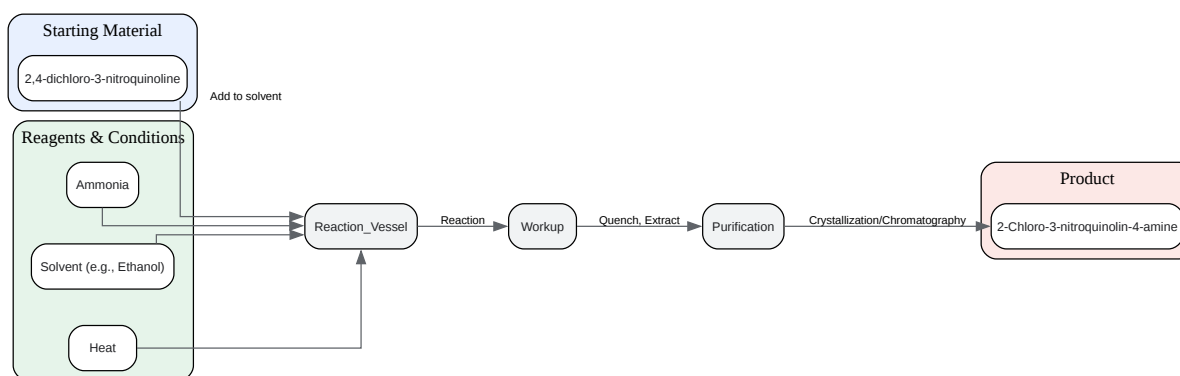
The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electron density of the quinoline ring system. The amine group, on the other hand, can act as a hydrogen bond donor, which is a critical feature for molecular recognition by biological targets.

Synthesis and Characterization

The synthesis of **2-chloro-3-nitroquinolin-4-amine** is typically achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the nitration of a substituted quinoline, followed by chlorination.

Synthetic Workflow

The synthesis of **2-chloro-3-nitroquinolin-4-amine** can be achieved via the treatment of 2,4-dichloro-3-nitroquinoline with ammonia. A generalized workflow for a potential synthesis is outlined below.



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Caption: A generalized workflow for the synthesis of **2-Chloro-3-nitroquinolin-4-amine**.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-chloro-3-nitroquinolin-4-amine**:

- **Dissolution:** Dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent, such as ethanol, in a round-bottom flask.
- **Reaction:** Add a solution of ammonia in ethanol to the flask.

- Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated product can be collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final product as a yellow solid.

Spectroscopic Characterization

The structure of **2-chloro-3-nitroquinolin-4-amine** is confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm^{-1}), the N-O stretching of the nitro group (around 1500-1550 cm^{-1} and 1300-1350 cm^{-1}), and C=C and C=N stretching of the quinoline ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons of the quinoline ring and the protons of the amine group. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
- Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that further validate the structure.

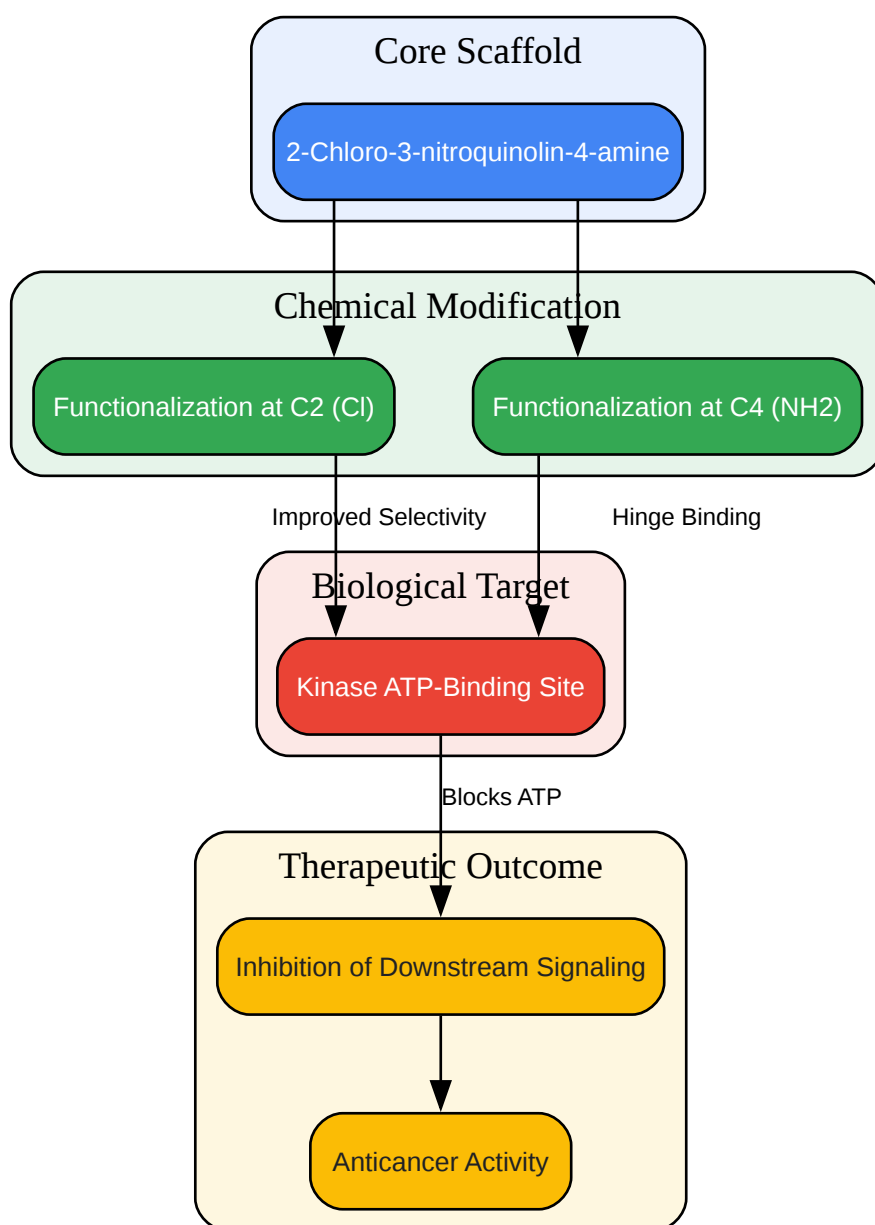
Potential Applications in Drug Development

The unique combination of functional groups in **2-chloro-3-nitroquinolin-4-amine** makes it a valuable scaffold for the development of new therapeutic agents. The presence of the chloro

and amine groups provides reactive handles for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

As a Precursor for Kinase Inhibitors

The quinoline core is a well-established scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. The 4-aminoquinoline moiety can serve as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The chloro and nitro groups can be further functionalized to introduce side chains that can interact with other regions of the kinase, enhancing potency and selectivity.



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Caption: Potential role of **2-Chloro-3-nitroquinolin-4-amine** derivatives as kinase inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **2-chloro-3-nitroquinolin-4-amine**. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2-Chloro-3-nitroquinolin-4-amine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure and the presence of multiple functional groups allow for a wide range of chemical modifications to develop novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- PubChem. **2-Chloro-3-nitroquinolin-4-amine**. National Center for Biotechnology Information. [\[Link\]](#)
- O'Neill, P. M., et al. (2003). 4-Aminoquinoline and 1,2,3,4-Tetrahydroacridin-9(10H)-one Derivatives as a Novel Class of Antimalarial Agent. *Journal of Medicinal Chemistry*, 46(22), 4735-4745. [\[Link\]](#)
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